molecular formula C9H7BrN2O2 B2863112 Methyl 4-bromo-1H-benzimidazole-2-carboxylate CAS No. 1803896-95-8

Methyl 4-bromo-1H-benzimidazole-2-carboxylate

Cat. No.: B2863112
CAS No.: 1803896-95-8
M. Wt: 255.071
InChI Key: STVVHIRSIWVMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-bromo-1H-benzimidazole-2-carboxylate is a chemical compound that has gained significant attention in scientific research. This compound belongs to the benzimidazole family, which has been found to have various biological activities, such as antitumor, antimicrobial, and antiviral properties. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1H-benzimidazole-2-carboxylate is not fully understood. However, it has been suggested that it may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-1H-benzimidazole-2-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied for its biological activities, making it a promising compound for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-bromo-1H-benzimidazole-2-carboxylate. One of the areas of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as an antimicrobial and antiviral agent. Studies are needed to determine its mechanism of action and to evaluate its effectiveness against different pathogens. Additionally, there is a need for further studies on the structure-activity relationship of this compound to improve its potency and selectivity.

Synthesis Methods

Methyl 4-bromo-1H-benzimidazole-2-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-bromo-1H-benzimidazole-2-carboxylic acid with methyl iodide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent, such as dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Methyl 4-bromo-1H-benzimidazole-2-carboxylate has been extensively studied for its potential biological activities. It has been found to have antitumor activity against various cancer cell lines, such as breast cancer, lung cancer, and leukemia. It has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.

Properties

IUPAC Name

methyl 4-bromo-1H-benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-11-6-4-2-3-5(10)7(6)12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVHIRSIWVMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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